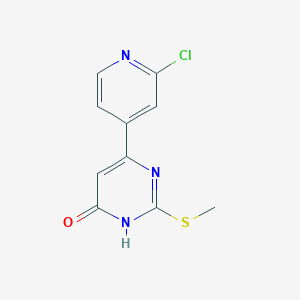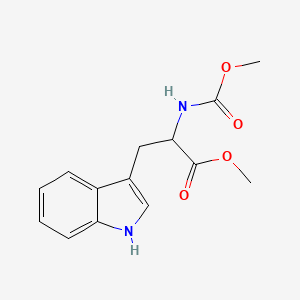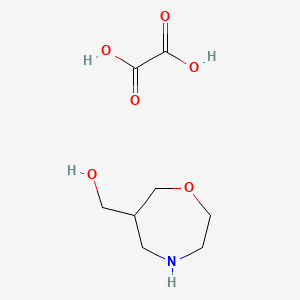
Oxalic acid;1,4-oxazepan-6-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;1,4-oxazepan-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced compounds .
Aplicaciones Científicas De Investigación
Oxalic acid;1,4-oxazepan-6-ylmethanol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which oxalic acid;1,4-oxazepan-6-ylmethanol exerts its effects involves its interaction with molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxalic acid;1,4-oxazepan-6-ylmethanol include other oxazepine derivatives and compounds containing oxalic acid. Examples include:
- 1,4-Oxazepane
- Oxalic acid dihydrate
- 1,4-Oxazepan-6-amine
Uniqueness
This compound is unique due to its specific combination of oxazepane and oxalic acid moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H15NO6 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
oxalic acid;1,4-oxazepan-6-ylmethanol |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c8-4-6-3-7-1-2-9-5-6;3-1(4)2(5)6/h6-8H,1-5H2;(H,3,4)(H,5,6) |
Clave InChI |
UIQGSGFCNPWJGT-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CN1)CO.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![[1-[3-(3-Aminophenoxy)propyl]piperidin-4-yl]methanol](/img/structure/B13898947.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)
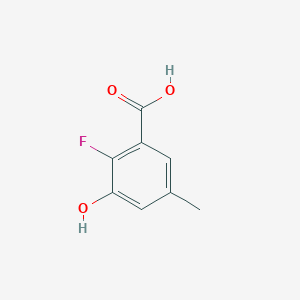
![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)


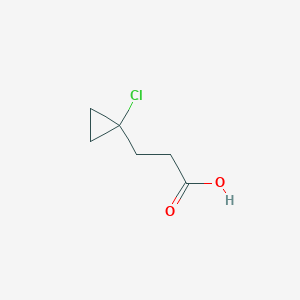
![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
